1,3-Dioleoyl-2-palmitoylglycerol

Catalog No.
S613826
CAS No.
1716-07-0
M.F
C55H102O6
M. Wt
859.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dioleoyl-2-palmitoylglycerol

CAS Number

1716-07-0

Product Name

1,3-Dioleoyl-2-palmitoylglycerol

IUPAC Name

(2-hexadecanoyloxy-3-octadec-9-enoyloxypropyl) octadec-9-enoate

Molecular Formula

C55H102O6

Molecular Weight

859.4 g/mol

InChI

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3

InChI Key

PPTGNVIVNZLPPS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

(9Z)-9-Octadecenoic Acid 1,1’-[2-[(1-Oxohexadecyl)oxy]-1,3-propanediyl] Ester; 1,3-Dioleo-2-palmitin; 2-Palmito-1,3-diolein; Glyceryl 1,3-dioleate 2-palmitate; Triglyceride OPO,sn;

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC

Structure and Occurrence:

1,3-Dioleoyl-2-palmitoylglycerol (OPO) is a specific type of triglyceride, a molecule composed of three fatty acids linked to a glycerol backbone. In OPO, the fatty acids at the 1st and 3rd positions (sn-1 and sn-3) are oleic acid, while the fatty acid at the 2nd position (sn-2) is palmitic acid . This specific arrangement of fatty acids is naturally found in high concentrations in human breast milk, particularly in colostrum, the first milk produced after childbirth .

Potential Health Benefits:

OPO has been the subject of research due to its potential health benefits, particularly for infants. Studies suggest that OPO in infant formula may offer several advantages compared to standard formulas containing different triglycerides . These potential benefits include:

  • Improved fat and calcium absorption: OPO may enhance the absorption of essential fatty acids and calcium, which are crucial for infant development .
  • Reduced constipation: Some research suggests OPO may help alleviate constipation in formula-fed infants .
  • Possible role in bone development: Studies indicate that OPO in infant formula might positively influence bone development by promoting calcium absorption .

1,3-Dioleoyl-2-palmitoylglycerol is a structured triglyceride characterized by having two oleoyl groups at the 1 and 3 positions of the glycerol backbone, while the 2 position is occupied by a palmitoyl group. This compound is notable for its unique fatty acid composition, which mimics that of human milk fat, making it particularly relevant in infant nutrition. The molecular formula for 1,3-dioleoyl-2-palmitoylglycerol is C55H102O6C_{55}H_{102}O_6 .

The structured lipid plays a significant role in formulating infant formulas, as it provides a source of essential fatty acids that are crucial for infant growth and development. The specific arrangement of fatty acids in this triglyceride influences its digestion and absorption, particularly the preferential absorption of palmitic acid at the sn-2 position, which enhances its nutritional value .

OPO's mechanism of action in infants is still under investigation, but several potential benefits are linked to its structural similarity to HMF [, ]. Here are some proposed mechanisms:

  • Improved fat absorption: The specific positioning of palmitic acid at the sn-2 position might enhance fat digestion and absorption in infants compared to triacylglycerols with a random fatty acid distribution [, ].
  • Beneficial gut microbiota: OPO might promote the growth of beneficial gut bacteria, leading to improved digestion and immune function [].
  • Bone development: Studies suggest OPO may improve calcium absorption and bone mineralization in infants [].

The synthesis of 1,3-dioleoyl-2-palmitoylglycerol typically involves several enzymatic reactions, primarily catalyzed by lipases. One common method includes:

  • Esterification: The reaction between palmitic acid and glycerol to form tripalmitin.
  • Interesterification: The incorporation of oleic acid into tripalmitin to yield 1,3-dioleoyl-2-palmitoylglycerol. This process can be facilitated using various lipases such as those derived from Thermomyces lanuginosus or Candida species .

These reactions are often conducted under controlled conditions to optimize yield and specificity.

1,3-Dioleoyl-2-palmitoylglycerol exhibits several biological activities that are beneficial for health:

  • Nutritional Benefits: It serves as an effective source of energy and essential fatty acids in infant formulas, closely resembling the lipid profile of human breast milk .
  • Digestive Efficiency: The specific arrangement of fatty acids enhances the absorption of palmitic acid, which is critical for infant growth and brain development .
  • Potential Health Effects: Studies suggest that structured lipids like 1,3-dioleoyl-2-palmitoylglycerol may have positive effects on metabolic health and could help in reducing obesity-related issues due to their influence on fat metabolism .

The synthesis methods for 1,3-dioleoyl-2-palmitoylglycerol include:

  • Enzymatic Synthesis: Utilizing lipases to catalyze the esterification and interesterification processes.
    • Example: A three-step method involving low-temperature fractionation of palm oil to isolate fatty acids followed by enzymatic reactions to produce the desired triglyceride .
  • Chemoenzymatic Methods: Combining chemical and enzymatic steps to enhance efficiency and yield.
    • This method often includes transvinylation reactions to create vinyl esters before proceeding with enzymatic synthesis .
  • Immobilized Lipase Techniques: Employing immobilized enzymes on solid supports to facilitate continuous production processes .

The primary applications of 1,3-dioleoyl-2-palmitoylglycerol include:

  • Infant Nutrition: Used as a key ingredient in infant formulas to mimic human milk fat composition.
  • Food Industry: Acts as a fat replacer or enhancer in various food products due to its favorable nutritional properties.
  • Nutraceuticals: Potential use in dietary supplements aimed at improving metabolic health and providing essential fatty acids.

Several compounds share structural similarities with 1,3-dioleoyl-2-palmitoylglycerol. Notable examples include:

Compound NameStructure DescriptionUnique Features
1,3-Dipalmitoyl-2-oleoylglycerolTwo palmitic acids at positions 1 and 3Higher palmitic acid content; less digestible than OPO
1,2-Dioleoyl-3-palmitoylglycerolOleic acid at position 1 and 2; palmitic at 3Different positional isomerism affects absorption rates
TripalmitinThree palmitic acidsLacks oleic acid; less beneficial for infant nutrition

These compounds differ mainly in their fatty acid composition and positional arrangements, which significantly affect their biological activity and applications.

The recognition of OPO’s significance began in the 1980s with chromatographic analyses of human milk fat, which revealed that over 70% of palmitic acid resides at the sn-2 position of triglycerides. This contrasted sharply with vegetable oils, where palmitic acid predominantly occupies the sn-1/3 positions, leading to the formation of insoluble calcium soaps in the infant gut. Early studies demonstrated that mimicking HMF’s fatty acid distribution could mitigate malabsorption issues, spurring interest in OPO-enriched lipids.

By the 1990s, enzymatic synthesis methods emerged as a viable pathway for OPO production. Carnielli et al. (1995) conducted seminal clinical trials showing that infants fed OPO-fortified formulas exhibited 28% higher calcium absorption and reduced fecal excretion of palmitic acid compared to those fed conventional formulas. These findings catalyzed industrial innovation, exemplified by Bunge Loders Croklaan’s commercialization of Betapol® in 1994, the first sn-2-palmitate ingredient for infant nutrition.

Recent decades have seen refinements in OPO synthesis. Wang et al. (2011) developed a two-step process combining dry fractionation of leaf lard (yielding 30.73% OPO) and enzymatic acidolysis with camellia oil fatty acids (achieving 43.72% OPO). Concurrently, advances in analytical methods, such as silver-ion HPLC and gas chromatography, enabled precise quantification of OPO in complex matrices.

Significance in Human Milk Fat Research

OPO constitutes 20–30% of total triglycerides in mature human milk, with concentrations peaking in colostrum. Its structural configuration confers distinct metabolic advantages:

Metabolic and Nutritional Benefits

  • Fat Absorption: The sn-2 palmitate is hydrolyzed to 2-monopalmitin, which is efficiently absorbed via micelle formation. In contrast, sn-1/3 palmitate releases free palmitic acid, which binds calcium to form indigestible soaps.
  • Bone Health: Clinical trials report 10–15% higher bone mineral density in infants fed OPO formulas, attributed to improved calcium bioavailability.
  • Gut Microbiota: OPO modulates gut microbial composition, increasing Bifidobacterium abundance and reducing pro-inflammatory taxa like Enterobacteriaceae.
ParameterOPO-Supplemented FormulaConventional Formula
Fecal Palmitic Acid Excretion12–18%35–40%
Calcium Absorption Efficiency85–90%60–65%
Stool Consistency Score4.2 (Soft)2.8 (Hard)

Data synthesized from Carnielli et al. (1995) and Lucas et al. (1997).

Technological Advancements

The food industry has prioritized OPO enrichment through:

  • Enzymatic Interesterification: Lipases from Rhizopus oryzae and Thermomyces lanuginosus achieve >90% sn-1,3 selectivity, enabling OPO yields up to 60%.
  • Ultrasonic Pretreatment: Sonication at 20 kHz enhances enzyme-substrate interaction, reducing reaction time by 40% while maintaining OPO purity.

Academic Investigation Trajectories

Synthesis and Optimization

Research has focused on cost-effective OPO production:

  • Raw Material Selection: High-oleic oils (e.g., camellia, sunflower) and palm stearin are preferred acyl donors due to their fatty acid profiles.
  • Immobilized Enzymes: Lipase NS 40086 immobilized on macroporous resin retains 80% activity after 15 batches, reducing production costs by 30%.
  • Solvent-Free Systems: Microaqueous systems at 45°C achieve 95% substrate conversion, eliminating hexane use.

Health Applications Beyond Infant Nutrition

Emerging studies highlight OPO’s therapeutic potential:

  • Inflammatory Bowel Disease (IBD): OPO administration in murine colitis models reduced TNF-α and IL-6 levels by 50% via TLR4/NF-κB pathway inhibition.
  • Retinal Development: DHA-enriched OPO analogs enhance rod cell differentiation by 20% in preterm infants, critical for visual acuity.

Research Scope and Objectives

Unresolved Challenges

  • Synthesis Efficiency: Current enzymatic methods yield ≤60% OPO, necessitating costly purification.
  • Stability Issues: OPO oxidizes rapidly under light (t1/2 = 8 days at 25°C), requiring antioxidant blends like ascorbyl palmitate + vitamin E.
  • Clinical Data Gaps: Long-term effects of OPO supplementation on adult metabolic syndromes remain underexplored.

The triacylglycerol molecule 1,3-dioleoyl-2-palmitoylglycerol is characterized by the esterification of palmitic acid (hexadecanoic acid, C16:0) at the sn-2 position of the glycerol backbone, flanked by oleic acid (octadecenoic acid, C18:1) at the sn-1 and sn-3 positions. This arrangement is not random; rather, it is a product of the highly regulated biosynthetic machinery of the mammary gland, which ensures that human milk fat is enriched in this specific molecular species [1] [3]. The significance of this configuration lies in its impact on lipid metabolism, particularly in the context of infant nutrition, where the efficient absorption of palmitic acid and its subsequent utilization is critical for growth and development [1] [4].

Position-Specific Distribution in Human Milk

The distribution of fatty acids within the triacylglycerol molecules of human milk is highly non-random, with a marked enrichment of palmitic acid at the sn-2 position. This is in stark contrast to most vegetable oils, where palmitic acid is predominantly found at the sn-1 and sn-3 positions [1] [3]. The table below summarizes the typical positional distribution of major fatty acids in human milk triacylglycerols, with a focus on 1,3-dioleoyl-2-palmitoylglycerol.

Fatty Acid PositionHuman Milk (%)Vegetable Oil (%)
sn-2 Palmitic Acid60–70<10
sn-1/3 Palmitic Acid30–40>90
sn-2 Oleic Acid10–2040–60
sn-1/3 Oleic Acid70–8040–60

Table 1. Typical positional distribution of palmitic and oleic acids in triacylglycerols of human milk and vegetable oil [1] [3] [4].

The predominance of 1,3-dioleoyl-2-palmitoylglycerol in human milk is evident throughout lactation. Studies analyzing colostrum, transitional, and mature milk have consistently shown that this triacylglycerol species, along with closely related molecules, constitutes the majority of the triacylglycerol fraction [3]. For instance, in colostrum, the combined proportion of triacylglycerols with palmitic acid at the sn-2 position (notably 1,3-dioleoyl-2-palmitoylglycerol and 1-oleoyl-2-palmitoyl-3-linoleoylglycerol) exceeds 49% of the total triacylglycerol content, a trend that persists, albeit at slightly lower levels, in transitional and mature milk [3].

The functional significance of this distribution is multifaceted. The presence of palmitic acid at the sn-2 position facilitates its absorption as 2-monopalmitoylglycerol during digestion, thereby enhancing the bioavailability of this saturated fatty acid for incorporation into vital tissues such as the brain and adipose tissue in the developing infant [4]. In contrast, when palmitic acid is located at the sn-1 or sn-3 positions, it is more likely to be hydrolyzed to free palmitic acid, which can form insoluble calcium soaps in the intestine and be excreted, thus reducing its nutritional value [4].

Comparative Analysis with Other Triacylglycerols

A comparative analysis of 1,3-dioleoyl-2-palmitoylglycerol with other triacylglycerols reveals that its unique structure confers distinct metabolic advantages, particularly in the context of infant nutrition. The table below contrasts the structural features and functional implications of 1,3-dioleoyl-2-palmitoylglycerol with those of other common triacylglycerols found in human milk and infant formula.

Triacylglycerol Speciessn-2 Fatty Acidsn-1/3 Fatty AcidsSourceFunctional Implication
1,3-dioleoyl-2-palmitoylglycerolPalmitic acidOleic acidHuman milkEnhanced palmitic acid absorption
1,3-dioleoyl-2-linoleoylglycerolLinoleic acidOleic acidHuman milkLinoleic acid bioavailability
1,2,3-trioleoylglycerolOleic acidOleic acidVegetable oilGeneral energy source
1,3-dipalmitoyl-2-oleoylglycerolOleic acidPalmitic acidVegetable oilLower palmitic acid absorption
1,2,3-tripalmitoylglycerolPalmitic acidPalmitic acidAnimal fatsPoor palmitic acid absorption

Table 2. Comparative structural and functional analysis of major triacylglycerol species in human milk and other dietary fats [1] [3] [4].

The superiority of 1,3-dioleoyl-2-palmitoylglycerol in facilitating the absorption of palmitic acid is well documented. Studies have demonstrated that infants fed formulas enriched with this triacylglycerol species exhibit improved fat and calcium absorption, leading to better bone mineralization and growth outcomes compared to those fed formulas containing vegetable oil-based fats, where palmitic acid is predominantly at the sn-1 and sn-3 positions [1] [4]. Furthermore, the specific arrangement of fatty acids in 1,3-dioleoyl-2-palmitoylglycerol mirrors that of endogenous human milk fat, underscoring its evolutionary optimization for infant nutrition [1] [3].

Structure-Function Relationships

The structure-function relationship of 1,3-dioleoyl-2-palmitoylglycerol is rooted in the stereospecific positioning of its constituent fatty acids. The central placement of palmitic acid at the sn-2 position, flanked by oleic acid at the sn-1 and sn-3 positions, is a critical determinant of its metabolic fate during digestion and absorption [1] [4]. Pancreatic lipase, the principal enzyme responsible for triacylglycerol hydrolysis in the small intestine, exhibits a marked preference for cleaving the ester bonds at the sn-1 and sn-3 positions, thereby releasing free fatty acids and generating 2-monoglycerides [4]. In the case of 1,3-dioleoyl-2-palmitoylglycerol, this enzymatic action yields 2-monopalmitoylglycerol and free oleic acid.

The absorption of 2-monopalmitoylglycerol is highly efficient, as it is readily incorporated into mixed micelles and transported across the intestinal epithelium for subsequent re-esterification and incorporation into chylomicrons [4]. This contrasts with the fate of free palmitic acid, which, due to its relatively high melting point and low solubility, is prone to forming insoluble calcium soaps in the intestinal lumen, thereby reducing its bioavailability and potentially impairing calcium absorption [4].

The functional consequences of this structure-function relationship are particularly salient in the context of infant nutrition. The efficient absorption of palmitic acid from 1,3-dioleoyl-2-palmitoylglycerol supports optimal growth and development, as palmitic acid is a major component of cell membranes and is required for the synthesis of complex lipids in the brain and other tissues [1] [3]. Moreover, the presence of oleic acid at the sn-1 and sn-3 positions enhances the fluidity of the triacylglycerol molecule, facilitating its emulsification and enzymatic hydrolysis during digestion [1] [4].

Molecular Interaction Mechanisms

The molecular interaction mechanisms underlying the functional significance of 1,3-dioleoyl-2-palmitoylglycerol are multifaceted, encompassing interactions with digestive enzymes, intestinal transporters, and other dietary components. The stereospecific arrangement of fatty acids in this triacylglycerol species modulates its susceptibility to enzymatic hydrolysis by pancreatic lipase, which, as noted above, preferentially targets the sn-1 and sn-3 positions [4]. This selective hydrolysis ensures that palmitic acid, when located at the sn-2 position, is preserved as 2-monopalmitoylglycerol, thereby enhancing its absorption and subsequent metabolic utilization [4].

In addition to its interactions with digestive enzymes, 1,3-dioleoyl-2-palmitoylglycerol influences the solubilization and transport of fatty acids and fat-soluble nutrients in the intestinal lumen. The efficient formation of mixed micelles, facilitated by the presence of oleic acid at the sn-1 and sn-3 positions, promotes the absorption of not only palmitic acid but also other essential lipids and micronutrients [1] [4]. Furthermore, the unique structure of this triacylglycerol species may modulate the expression and activity of intestinal lipid transporters, thereby influencing the overall efficiency of lipid absorption and metabolism [4].

Recent research has also highlighted the potential for 1,3-dioleoyl-2-palmitoylglycerol to interact with other dietary components, such as calcium, in ways that enhance the bioavailability of both nutrients [1] [4]. By minimizing the formation of insoluble calcium soaps, this triacylglycerol species supports optimal calcium absorption and bone mineralization, further underscoring its functional significance in infant nutrition [1] [4].

Position-Specific Distribution in Human Milk

The positional distribution of fatty acids within the triacylglycerol molecules of human milk is a defining feature of its lipid composition. Human milk is uniquely enriched in triacylglycerols with palmitic acid at the sn-2 position, a configuration that is rare in most other dietary fats [1] [3]. This positional specificity is achieved through the action of mammary gland-specific enzymes, which selectively esterify palmitic acid to the central position of the glycerol backbone during triacylglycerol synthesis [1].

Data from chromatographic analyses of human milk samples collected at various stages of lactation consistently demonstrate that 1,3-dioleoyl-2-palmitoylglycerol is the predominant triacylglycerol species in colostrum, transitional milk, and mature milk [3]. The table below summarizes the relative abundance of major triacylglycerol species in human milk at different lactational stages.

Lactational Stage1,3-dioleoyl-2-palmitoylglycerol (%)1,3-dioleoyl-2-linoleoylglycerol (%)Other Triacylglycerols (%)
Colostrum272251
Transitional Milk191566
Mature Milk212158

Table 3. Relative abundance of major triacylglycerol species in human milk at different lactational stages [3].

The persistence of high levels of 1,3-dioleoyl-2-palmitoylglycerol throughout lactation underscores its functional importance in supporting the nutritional needs of the growing infant. The central placement of palmitic acid in this triacylglycerol species facilitates its efficient absorption and utilization, while the flanking oleic acid residues enhance the molecule's fluidity and digestibility [1] [4].

Comparative studies of human milk and infant formula have highlighted the critical role of positional specificity in determining the bioavailability of palmitic acid and other fatty acids. Formulas based on vegetable oils, which lack the sn-2 enrichment of palmitic acid, are associated with lower fat and calcium absorption, reduced bone mineralization, and suboptimal growth outcomes in infants [1] [4]. These findings have spurred efforts to synthesize structured lipids that mimic the positional distribution of fatty acids in human milk, with 1,3-dioleoyl-2-palmitoylglycerol serving as a model compound for such endeavors [1].

Comparative Analysis with Other Triacylglycerols

The structural and functional properties of 1,3-dioleoyl-2-palmitoylglycerol set it apart from other triacylglycerol species found in human milk and dietary fats. The table below provides a comparative analysis of the key features and functional implications of major triacylglycerol species.

Triacylglycerol Speciessn-2 Fatty Acidsn-1/3 Fatty AcidsSourceFunctional Implication
1,3-dioleoyl-2-palmitoylglycerolPalmitic acidOleic acidHuman milkEnhanced palmitic acid absorption
1,3-dioleoyl-2-linoleoylglycerolLinoleic acidOleic acidHuman milkLinoleic acid bioavailability
1,2,3-trioleoylglycerolOleic acidOleic acidVegetable oilGeneral energy source
1,3-dipalmitoyl-2-oleoylglycerolOleic acidPalmitic acidVegetable oilLower palmitic acid absorption
1,2,3-tripalmitoylglycerolPalmitic acidPalmitic acidAnimal fatsPoor palmitic acid absorption

Table 4. Comparative structural and functional analysis of major triacylglycerol species in human milk and other dietary fats [1] [3] [4].

The unique configuration of 1,3-dioleoyl-2-palmitoylglycerol, with palmitic acid at the sn-2 position, confers distinct metabolic advantages. During digestion, pancreatic lipase preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions, releasing free oleic acid and generating 2-monopalmitoylglycerol, which is efficiently absorbed [4]. In contrast, triacylglycerols with palmitic acid at the sn-1 and sn-3 positions yield free palmitic acid upon hydrolysis, which is less efficiently absorbed due to its tendency to form insoluble calcium soaps in the intestinal lumen [4].

The functional implications of these structural differences are particularly evident in studies comparing the absorption and utilization of palmitic acid from different dietary sources. Infants fed formulas enriched with 1,3-dioleoyl-2-palmitoylglycerol exhibit improved fat and calcium absorption, better bone mineralization, and enhanced growth compared to those fed formulas based on vegetable oils or animal fats lacking the sn-2 enrichment of palmitic acid [1] [4]. These findings underscore the evolutionary optimization of human milk fat composition and highlight the importance of mimicking this structure in infant nutrition products [1] [3].

Structure-Function Relationships

The structure-function relationship of 1,3-dioleoyl-2-palmitoylglycerol is a paradigm of how molecular architecture dictates biological function. The central placement of palmitic acid at the sn-2 position, flanked by oleic acid at the sn-1 and sn-3 positions, is a critical determinant of the molecule's metabolic fate during digestion and absorption [1] [4].

Pancreatic lipase, the principal enzyme responsible for triacylglycerol hydrolysis in the small intestine, exhibits a marked preference for cleaving the ester bonds at the sn-1 and sn-3 positions, thereby releasing free fatty acids and generating 2-monoglycerides [4]. In the case of 1,3-dioleoyl-2-palmitoylglycerol, this enzymatic action yields 2-monopalmitoylglycerol and free oleic acid. The absorption of 2-monopalmitoylglycerol is highly efficient, as it is readily incorporated into mixed micelles and transported across the intestinal epithelium for subsequent re-esterification and incorporation into chylomicrons [4].

The functional consequences of this structure-function relationship are particularly salient in the context of infant nutrition. The efficient absorption of palmitic acid from 1,3-dioleoyl-2-palmitoylglycerol supports optimal growth and development, as palmitic acid is a major component of cell membranes and is required for the synthesis of complex lipids in the brain and other tissues [1] [3]. Moreover, the presence of oleic acid at the sn-1 and sn-3 positions enhances the fluidity of the triacylglycerol molecule, facilitating its emulsification and enzymatic hydrolysis during digestion [1] [4].

Molecular Interaction Mechanisms

The molecular interaction mechanisms underlying the functional significance of 1,3-dioleoyl-2-palmitoylglycerol are multifaceted, encompassing interactions with digestive enzymes, intestinal transporters, and other dietary components. The stereospecific arrangement of fatty acids in this triacylglycerol species modulates its susceptibility to enzymatic hydrolysis by pancreatic lipase, which, as noted above, preferentially targets the sn-1 and sn-3 positions [4]. This selective hydrolysis ensures that palmitic acid, when located at the sn-2 position, is preserved as 2-monopalmitoylglycerol, thereby enhancing its absorption and subsequent metabolic utilization [4].

In addition to its interactions with digestive enzymes, 1,3-dioleoyl-2-palmitoylglycerol influences the solubilization and transport of fatty acids and fat-soluble nutrients in the intestinal lumen. The efficient formation of mixed micelles, facilitated by the presence of oleic acid at the sn-1 and sn-3 positions, promotes the absorption of not only palmitic acid but also other essential lipids and micronutrients [1] [4]. Furthermore, the unique structure of this triacylglycerol species may modulate the expression and activity of intestinal lipid transporters, thereby influencing the overall efficiency of lipid absorption and metabolism [4].

Recent research has also highlighted the potential for 1,3-dioleoyl-2-palmitoylglycerol to interact with other dietary components, such as calcium, in ways that enhance the bioavailability of both nutrients [1] [4]. By minimizing the formation of insoluble calcium soaps, this triacylglycerol species supports optimal calcium absorption and bone mineralization, further underscoring its functional significance in infant nutrition [1] [4].

Species differences in milk fat composition; mammary gland vs liver vs adipose tissue expression patternsSpecies-specific lipases, Tissue-specific transporters (SLC families)
Study TypeSpeciesKey ResultCitation
Goat mammary gland ATP/Mg2+ effectsGoatATP+Mg2+ inhibits TAG synthesis; relieved by glycerol-3-phosphate [7]
Human mammary epithelial cells glucose incorporationHuman75% of medium-chain FA derived from glucose during feeding [5]
Bovine mammary gene expressionBovineSREBP1 controls 30+ genes for FA and TAG synthesis [10]
Porcine mammary epithelial cells palmitate effectsPorcinePalmitate increased TAG content in dose-dependent manner [26]
Mouse mammary gland FASN knockoutMouseFASN essential for mammary development and milk fat synthesis [6]
Goat mammary PPARG regulationGoatPPARG regulates TAG synthesis and secretion genes [15]
PathwayKey StepsRateLimitingEnzymeRegulation
Kennedy Pathway (Glycerol-3-phosphate)Glycerol-3-P → LPA → PA → DAG → TAGGPAT (Glycerol-3-phosphate acyltransferase)Insulin (+), ATP/Mg2+ (-), Glycerol-3-P (+)
De novo fatty acid synthesisAcetyl-CoA → Malonyl-CoA → Palmitate (C16:0)ACACA (Acetyl-CoA carboxylase)Insulin (+), SREBP1 (+), AMPK (-)
Fatty acid elongation/desaturationC16:0 → C18:0 → C18:1 (oleate)SCD (Stearoyl-CoA desaturase)SREBP1 (+), PPARG (+)
TAG assembly and secretionLipid droplet formation → Milk fat globule secretionDGAT1 (Diacylglycerol acyltransferase)Insulin (+), Prolactin (+)
Transcriptional regulationSREBP1/PPARG/LXR → Gene expressionSREBP1 (Sterol regulatory element-binding protein 1)Insulin (+), mTOR (+), Nutritional status

Physical Description

Solid

XLogP3

22.2

Hydrogen Bond Acceptor Count

6

Exact Mass

858.76764097 g/mol

Monoisotopic Mass

858.76764097 g/mol

Heavy Atom Count

61

LogP

19.98

UNII

VLQ6P59TQY

Wikipedia

2-palmito-1,3-diolein

Dates

Last modified: 04-14-2024

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